molecular formula C21H20N4O3S B2687572 N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1044267-31-3

N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2687572
CAS No.: 1044267-31-3
M. Wt: 408.48
InChI Key: DPIJXKHLDTZUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioiodination and Biodistribution Studies

Radioiodination and biodistribution studies of related compounds have shown promising results in targeting tumor cells. For instance, a study on 3-benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one demonstrated successful labeling with radioactive iodine, showing significant uptake in thyroid and tumor tissues, suggesting potential applications in radiopharmaceuticals for cancer diagnosis and therapy (Al-Salahi et al., 2018).

Antimicrobial Activity

Quinazolinone derivatives have been identified to possess significant antibacterial and antifungal activities. A study synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and screened them for their antimicrobial properties, revealing some compounds with activity levels comparable to standard agents like Ampicillin and Fluconazole, indicating their potential as antimicrobial agents (Helal et al., 2013).

Antitubercular Agents

Research on substituted benzo[h]quinazolines and related structures has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting promising MIC values. These findings suggest the potential of such compounds in developing new antitubercular drugs (Maurya et al., 2013).

Analgesic Activity

The analgesic properties of quinazolinone derivatives have also been explored, with compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one showing significant analgesic activity in in vitro models, highlighting their potential in pain management (Osarodion, 2023).

Anticancer Activity

Several studies have synthesized and evaluated quinazolinone derivatives for their anticancer activity, showing promising results against various cancer cell lines. For example, trimethoxyanilides based on 4(3H)-quinazolinone scaffolds exhibited extensive-spectrum antitumor efficiency, indicating their potential as anticancer agents (Mohamed et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by reduction and acylation.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in methanol using hydrochloric acid as a catalyst to form N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide.", "Step 2: Reduction of the imine group in N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide using sodium borohydride in methanol to form N-(4-methoxybenzyl)-3-(3-amino-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide.", "Step 3: Acylation of N-(4-methoxybenzyl)-3-(3-amino-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide with acetic anhydride in pyridine to form N-(4-methoxybenzyl)-3-(3-acetylamino-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide.", "Step 4: Deprotection of the methoxy group in N-(4-methoxybenzyl)-3-(3-acetylamino-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide using sodium hydroxide in methanol to form the final product N-(4-methoxybenzyl)-3-(3-acetylamino-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] }

1044267-31-3

Molecular Formula

C21H20N4O3S

Molecular Weight

408.48

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-28-14-8-6-13(7-9-14)12-22-18(26)11-10-17-20(27)25-19(23-17)15-4-2-3-5-16(15)24-21(25)29/h2-9,17,23H,10-12H2,1H3,(H,22,26)

InChI Key

DPIJXKHLDTZUJR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.